![molecular formula C7H9N3S B1418877 1-(2-Methylimidazo[2,1-B][1,3]thiazol-6-YL)methanamine CAS No. 518064-25-0](/img/structure/B1418877.png)

1-(2-Methylimidazo[2,1-B][1,3]thiazol-6-YL)methanamine

Vue d'ensemble

Description

“1-(2-Methylimidazo[2,1-B][1,3]thiazol-6-YL)methanamine” is a chemical compound with the molecular formula C7H9N3S . It is a solid substance at room temperature .

Molecular Structure Analysis

The InChI code for this compound is 1S/C7H9N3S/c1-5-3-10-4-6(2-8)9-7(10)11-5/h3-4H,2,8H2,1H3 . This indicates that the compound has a molecular weight of 167.23 .

Physical And Chemical Properties Analysis

“1-(2-Methylimidazo[2,1-B][1,3]thiazol-6-YL)methanamine” is a solid substance at room temperature . It has a molecular weight of 167.23 .

Applications De Recherche Scientifique

Synthesis and Antimicrobial Activities

1-(2-Methylimidazo[2,1-B][1,3]thiazol-6-YL)methanamine and its derivatives have been actively studied for their antimicrobial properties. Research has shown that compounds synthesized from benzimidazole derivatives, including this chemical, have potent antimicrobial activities. For instance, a series of novel 1,3,4-thiadiazole, 1,2,4-triazole-5-thione, and 1,3-thiazolan-4-one derivatives of benzimidazole were synthesized and exhibited notable antibacterial and antifungal activities, with some compounds demonstrating minimum inhibitory concentrations (MICs) as low as 2.0 and 2.5 μg/mL respectively (Barot, Manna, & Ghate, 2017).

Biological Activity and Molecular Structures

The compound and its related structures have been utilized in the synthesis of complexes with potential antimicrobial activity. A study involved the synthesis of bis(benzimidazoles) and their combination with trithiocyanuric acid to prepare complexes. The antimicrobial and antifungal activity of these compounds was evaluated on a broad spectrum of bacterial and yeast strains, and clinical specimens isolated from patients with infectious wounds, showing promising results (Kopel et al., 2015).

Antitubercular Activity

Compounds related to 1-(2-Methylimidazo[2,1-B][1,3]thiazol-6-YL)methanamine have been synthesized for potential antitubercular activity. A study reported the synthesis of thiazole–imidazo[2,1-b][1,3,4]thiadiazole hybrids showing significant in vitro antimycobacterial activity against Mycobacterium tuberculosis. Some derivatives exhibited inhibitory activities comparable to standard drugs, presenting them as potential candidates for antitubercular drug development (Ramprasad et al., 2016).

Anticancer Potential

The structural derivatives of 1-(2-Methylimidazo[2,1-B][1,3]thiazol-6-YL)methanamine have also been explored for their anticancer potential. Research indicates that the method for assembling the imidazo[2,1-b][1,3]thiazole system, based on reactions with certain derivatives, can lead to compounds with moderate ability to suppress the growth of various cancer cell lines, including kidney cancer, prostate cancer, colon cancer, and leukemia (Potikha & Brovarets, 2020).

Mécanisme D'action

Target of Action

The primary target of 1-(2-Methylimidazo[2,1-B][1,3]thiazol-6-YL)methanamine is the growth hormone secretagogue receptor type 1a (GHS-R1a) . This receptor plays a crucial role in various metabolic functions, including the stimulation of growth hormone release, appetite stimulation, weight gain, and suppression of insulin secretion .

Mode of Action

1-(2-Methylimidazo[2,1-B][1,3]thiazol-6-YL)methanamine interacts with its target, GHS-R1a, as an inverse agonist . This means it binds to the receptor and reduces its activity, leading to changes in the downstream signaling pathways .

Biochemical Pathways

Upon binding to the GHS-R1a, 1-(2-Methylimidazo[2,1-B][1,3]thiazol-6-YL)methanamine affects several biochemical pathways. The most notable is the inhibition of the ghrelin signaling pathway, which is involved in the regulation of energy homeostasis, glucose metabolism, and other metabolic processes .

Pharmacokinetics

The pharmacokinetics of 1-(2-Methylimidazo[2,1-B][1,3]thiazol-6-YL)methanamine involve its oxidative metabolism in human liver microsomes supplemented with NADPH and glutathione . This process yields glutathione conjugates, indicating the compound’s bioactivation to reactive species

Result of Action

The molecular and cellular effects of 1-(2-Methylimidazo[2,1-B][1,3]thiazol-6-YL)methanamine’s action are primarily related to its inverse agonistic activity on the GHS-R1a . By reducing the activity of this receptor, the compound can potentially influence various physiological processes regulated by ghrelin, including growth hormone release, appetite, and insulin secretion .

Propriétés

IUPAC Name |

(2-methylimidazo[2,1-b][1,3]thiazol-6-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3S/c1-5-3-10-4-6(2-8)9-7(10)11-5/h3-4H,2,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSLLZRAYBKILAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C=C(N=C2S1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70672511 | |

| Record name | 1-(2-Methylimidazo[2,1-b][1,3]thiazol-6-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70672511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Methylimidazo[2,1-B][1,3]thiazol-6-YL)methanamine | |

CAS RN |

518064-25-0 | |

| Record name | 1-(2-Methylimidazo[2,1-b][1,3]thiazol-6-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70672511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

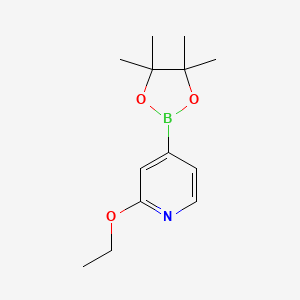

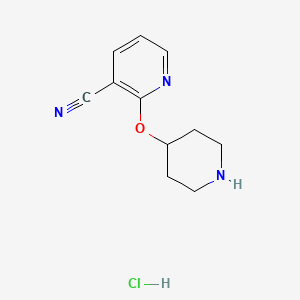

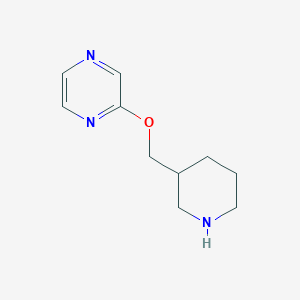

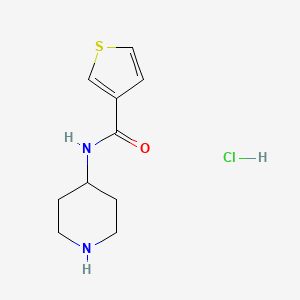

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

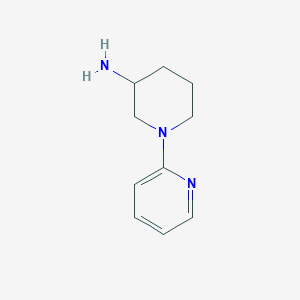

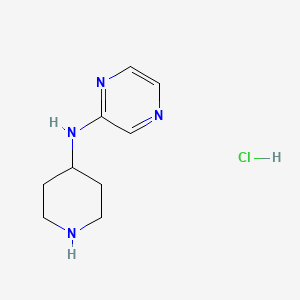

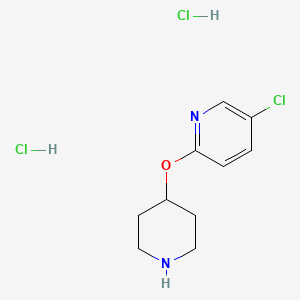

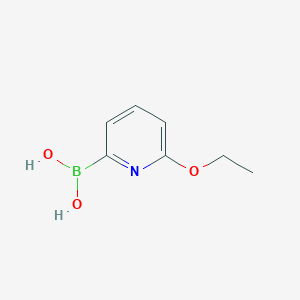

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Chloro-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B1418797.png)

![Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one hydrochloride](/img/structure/B1418816.png)